2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
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Overview
Description
2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyrano ring
Preparation Methods
The synthesis of 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures .
Chemical Reactions Analysis
2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or cellular processes
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde include:
This compound: This compound has a similar structure but may differ in reactivity and applications.
2-Chloro-7,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile: This derivative has a nitrile group instead of an aldehyde group, which can lead to different chemical properties and uses
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-9-6(4-12)3-7-5-13-2-1-8(7)11-9/h3-4H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUINVRKTRJDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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